2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl-

Description

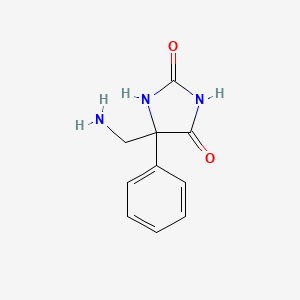

2,4-Imidazolidinedione (hydantoin) derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. The compound 2,4-imidazolidinedione, 5-(aminomethyl)-5-phenyl- features a phenyl group and an aminomethyl substituent at the 5-position (Figure 1). These substitutions confer unique electronic, steric, and reactivity profiles, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No. |

705923-01-9 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H11N3O2/c11-6-10(7-4-2-1-3-5-7)8(14)12-9(15)13-10/h1-5H,6,11H2,(H2,12,13,14,15) |

InChI Key |

CWIYMYIWIWQJNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CN |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Amino Acids and Related Precursors

One of the most established routes involves the cyclization of amino acids or amino acid derivatives with suitable reagents such as phenyl isocyanate or phenylthiocyanate, followed by hydrolysis to form the imidazolidinedione core.

-

- React amino acids (e.g., C-phenylglycine derivatives) with phenyl isocyanate or phenylthiocyanate.

- The reaction proceeds through carbamoylation and subsequent cyclization, leading to imidazolidine intermediates.

- Acid hydrolysis then converts these intermediates into the final 2,4-imidazolidinedione derivatives.

Multi-step Synthesis via Functionalization of 5,5-Diphenylimidazolidine-2,4-dione

Another prominent approach involves starting from 5,5-diphenylimidazolidine-2,4-dione, which serves as a versatile intermediate for further modifications.

-

- The compound 5,5-diphenylimidazolidine-2,4-dione is synthesized via condensation of benzophenone derivatives with urea or related precursors.

- The process involves refluxing benzophenone with urea derivatives in the presence of catalysts such as acetic acid or ammonium salts.

Functionalization at the 5-Position:

- The key step involves introducing amino methyl groups at the 5-position through nucleophilic substitution or acylation reactions.

- For example, reaction with formaldehyde and ammonia or primary amines under controlled conditions yields 5-(aminomethyl)-substituted derivatives .

Reactions of Pre-formed Imidazolidinediones with Aminomethylating Agents

This method involves the functionalization of pre-formed imidazolidinedione rings with aminomethyl groups through nucleophilic substitution or reductive amination.

-

- React the imidazolidinedione with formaldehyde or paraformaldehyde in the presence of ammonia or primary amines.

- The reaction proceeds via formation of iminium intermediates, which are then reduced or stabilized to give the aminomethyl derivatives.

-

- Allows for selective substitution at the 5-position.

- Provides scope for introducing various substituents for structure-activity relationship studies.

Summary of Key Reaction Conditions and Reagents

| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Key Features |

|---|---|---|---|---|---|

| Direct Cyclization | Amino acids (e.g., phenylglycine derivatives) | Phenyl isocyanate / phenylthiocyanate | Ethanol / Acetone | Reflux 3-6 hours | Cyclization to imidazolidine ring, hydrolysis to final product |

| Multi-step Derivatization | 5,5-Diphenylimidazolidine-2,4-dione | Formaldehyde, Ammonia | Ethanol / Aqueous | Reflux 4-8 hours | Aminomethylation at 5-position |

| Nucleophilic Substitution | Pre-formed imidazolidinedione | Formaldehyde / Primary amines | Aqueous / Organic | Reflux | Selective substitution, stabilization |

Research Findings and Data

Spectroscopic Characterization:

- NMR and MS analyses confirm the formation of the amino methyl group at the 5-position.

- The disappearance of N-H signals and appearance of methyl signals at δ ~2.85 ppm (for methyl groups) in ¹H NMR.

- ¹³C NMR signals around δ 24-25 ppm for methyl carbons.

-

- The derivatives exhibit variable thermal stability, with N1 and N3 disubstituted analogs being less stable and prone to hydrolysis.

- The synthesis routes allow for structural diversification, which influences biological activity and stability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine derivatives with different substituents.

Substitution: The aminomethyl and phenyl groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring.

Scientific Research Applications

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

5,5-Diaryl Substituted Derivatives

- 5-(4-Methylphenyl)-5-phenyl-2,4-imidazolidinedione (CAS 51169-17-6, C₁₆H₁₄N₂O₂): This compound replaces the aminomethyl group with a 4-methylphenyl substituent. The dual aryl groups increase molecular weight (266.29 g/mol) and lipophilicity compared to the target compound.

- 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione esters: Hydroxyl groups on the phenyl ring improve polarity and hydrogen-bonding capacity, which are critical for herbicidal activity. In contrast, the aminomethyl group in the target compound offers nucleophilic reactivity for further functionalization .

Aliphatic and Hybrid Substitutions

- 5-(Methoxymethyl)-5-methyl-2,4-imidazolidinedione (CAS 88807-85-6, C₆H₁₀N₂O₃):

The methoxymethyl group is electron-rich, influencing electronic distribution within the ring. The methyl group reduces steric hindrance compared to the phenyl group in the target compound. This derivative’s lower molecular weight (158.16 g/mol) suggests higher solubility in polar solvents . - 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5, C₆H₁₀N₂O₂):

The bulky isopropyl group introduces steric effects that may hinder crystal packing, resulting in lower melting points compared to aromatic-substituted derivatives. This contrasts with the target compound’s phenyl group, which enhances rigidity .

Functionalized Derivatives

- 5-(1-Acetamido)benzyl-5-methylimidazolidin-2,4-dione :

The acetamido group introduces an amide functionality, enabling hydrogen bonding and metabolic stability. Unlike the primary amine in the target compound, this group is less reactive toward electrophiles but offers resistance to oxidation .

Physicochemical Properties

*Estimated based on structural analogs in and .

Biological Activity

2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- (CAS No. 705923-01-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- is . Its structure features an imidazolidinedione ring with an aminomethyl and phenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may affect glutamine synthetase activity, which is vital for neurotransmitter metabolism in the brain .

- Cellular Interactions : It interacts with cellular receptors and enzymes, modulating signaling pathways that are involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of imidazolidinediones exhibit antimicrobial properties. For example, studies have shown that related compounds possess a broad spectrum of activity against various bacterial strains, including Streptococcus mutans . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, some derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating promising activity against human cancer cells .

Case Studies

- Inhibition of Glutamine Synthetase : A study investigated the effects of various drugs on glutamine synthetase activity in mouse models. The findings suggested that compounds similar to 2,4-Imidazolidinedione could inhibit this enzyme, potentially leading to increased levels of glutamate and ammonia in the brain—factors associated with neurotoxicity and seizure activity .

- Antimicrobial Screening : A series of imidazole derivatives were evaluated for their antimicrobial properties. Compounds showed significant inhibition against S. mutans in plaque formation tests, highlighting their potential as therapeutic agents in dental applications .

Data Summary

| Biological Activity | IC50 Value (μM) | Target Cell Lines |

|---|---|---|

| Antiproliferative | 0.33 - 7.10 | HeLa, MDA-MB-231 |

| Antimicrobial | N/A | S. mutans |

| Enzyme Inhibition | N/A | Glutamine synthetase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.